molecular formula C21H20ClN3O B2561690 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847397-36-8

1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2561690
CAS No.: 847397-36-8
M. Wt: 365.86
InChI Key: YROLHRMVYLRKSG-UHFFFAOYSA-N
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Description

The core structure consists of a pyrrolidin-2-one ring substituted at the 4-position with a 1H-1,3-benzodiazol-2-yl group bearing a prop-2-en-1-yl (allyl) chain. The aryl group at the 1-position is a 3-chloro-4-methylphenyl substituent, which likely enhances lipophilicity and binding interactions in biological systems .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h3-9,12,15H,1,10-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLHRMVYLRKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenyl derivatives and 1H-1,3-benzodiazole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methyl groups.

    Cyclization: reactions to form the benzodiazole ring.

    Alkylation: reactions to attach the prop-2-en-1-yl group.

    Amide bond formation: to link the pyrrolidin-2-one moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Interacting with receptors: on cell surfaces, modulating signal transduction pathways.

    Altering gene expression: by interacting with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one-Benzodiazol/Benzimidazol Derivatives

The following compounds share the pyrrolidin-2-one-benzodiazol/benzimidazol scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Aryl Substituent Benzodiazol/Benzimidazol Substituent Key Features
Target Compound 3-Chloro-4-methylphenyl Prop-2-en-1-yl Allyl chain enhances flexibility; chloro-methyl group increases lipophilicity.
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone 3-Methoxyphenyl 3-(3-Methylphenoxy)propyl Methoxy group improves solubility; phenoxypropyl chain may reduce membrane permeability.
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone 4-Chlorophenyl 2-(2-Methoxyphenoxy)ethyl Ethyl-linked methoxyphenoxy group introduces polar interactions; 4-Cl enhances stability.
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one 5-Hydroxy-3-methylphenyl N/A (Pyrazole core) Pyrazole and enone system differ in electronic properties compared to benzodiazol.

Key Structural and Functional Differences

Aryl Group Modifications :

  • The 3-chloro-4-methylphenyl group in the target compound (electron-withdrawing Cl and lipophilic Me) contrasts with the 3-methoxyphenyl group in (electron-donating OMe), which may alter binding affinity in hydrophobic pockets or enzyme active sites.
  • The 4-chlorophenyl substituent in provides a balance of electronegativity and steric bulk compared to the target compound’s 3-Cl-4-Me substitution .

Biological Implications :

  • While biological data for the target compound are unavailable, analogs like and highlight the importance of substituents in modulating activity. For example, chloroaryl groups (as in ) are often associated with improved metabolic stability, whereas allyl groups (as in the target compound) may facilitate covalent binding or allosteric modulation .

Physicochemical Properties (Inferred from Analogs)

Property Target Compound Compound Compound
Molecular Weight ~450–470 g/mol (estimated) 495.56 g/mol 478.94 g/mol
LogP (Lipophilicity) High (Cl/Me groups) Moderate (OMe/phenoxy) Moderate-high (Cl/OMe)
Hydrogen Bond Acceptors 4–5 5–6 5–6

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O
  • Molecular Weight : 285.74 g/mol

The compound features a pyrrolidinone core substituted with a chloromethylphenyl group and a benzodiazole moiety, which are known to enhance its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles possess significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, particularly in breast cancer models such as MCF-7.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-712.5
CA-4 (control)MCF-73.9

The compound exhibited an IC₅₀ value of 12.5 µM , indicating moderate activity compared to the reference compound CA-4, which had an IC₅₀ of 3.9 µM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of tubulin polymerization, similar to other known agents in its class. The presence of the benzodiazole ring is thought to play a crucial role in enhancing these activities through interactions with cellular targets.

Antimicrobial Activity

In addition to anticancer properties, compounds containing benzodiazole derivatives have shown promise as antimicrobial agents. The specific compound was tested against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

These results indicate that the compound has notable antimicrobial activity, particularly against Staphylococcus aureus with an MIC of 16 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties : A study involving a series of benzodiazole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models, with some compounds showing enhanced selectivity towards cancerous cells over normal cells.
  • Antimicrobial Efficacy : Another study evaluated a group of related compounds for their antimicrobial properties against resistant strains of bacteria, demonstrating that structural modifications could significantly enhance activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Research indicates that modifications at specific positions on the benzodiazole and pyrrolidinone rings can lead to improved potency and selectivity.

Table 3: Structure-Activity Relationship Findings

ModificationEffect on Activity
Chlorine at para positionIncreased anticancer potency
Propene side chainEnhanced antimicrobial activity

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